4-[(2-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoic acid
Overview
Description
Aminobenzoic acids are compounds having carboxyl and amino groups directly bound to the aromatic ring . They have extensive usage in the chemical industry as a starting material for the preparation of various pharmaceuticals .
Synthesis Analysis
The synthesis of complex molecules often involves multiple steps, each introducing a new functional group or modifying an existing one . For example, a series of 2-amino benzoic acid derivatives were synthesized by addition of amines/anilines to a solution of 2-amino benzoyl chloride .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including FT-IR, NMR (1H-NMR and 13C-NMR), and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, acylation involves the introduction of an acetyl group (-COCH3) to the amino group of the starting material .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular weight, melting point, and boiling point can be determined experimentally .Mechanism of Action
The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, aminosalicylic acid is an anti-mycobacterial agent used with other anti-tuberculosis drugs for the treatment of all forms of active tuberculosis due to susceptible strains of tubercle bacilli .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[[2-[(2-phenylsulfanylacetyl)amino]benzoyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c25-20(14-29-17-6-2-1-3-7-17)24-19-9-5-4-8-18(19)21(26)23-16-12-10-15(11-13-16)22(27)28/h1-13H,14H2,(H,23,26)(H,24,25)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVSSMCLPNJSTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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